molecular formula C12H8O4S B1297865 Dibenzo[b,d]furan-2-sulfonic acid CAS No. 83863-63-2

Dibenzo[b,d]furan-2-sulfonic acid

Cat. No. B1297865
CAS RN: 83863-63-2
M. Wt: 248.26 g/mol
InChI Key: JANFYPHFIPGYTQ-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-2-sulfonic acid is a chemical compound that is part of the benzo[b]furan family. The papers provided do not directly describe this compound, but they do provide insights into related compounds and their synthesis which can be informative for understanding the broader class of compounds that this compound belongs to.

Synthesis Analysis

The first paper discusses an efficient method for constructing 2-sulfonylbenzo[b]furans, which are structurally related to this compound. The synthesis is achieved using trans-2-hydroxycinnamic acids and sodium sulfinates mediated by a copper/silver system under mild conditions. This method provides a one-step process involving protodecarboxylation, C-S bond formation, and C-O bond formation cascade, which could potentially be applied or adapted for the synthesis of this compound .

Molecular Structure Analysis

While the molecular structure of this compound is not directly discussed, the related compound 2,3-dihydro-2-hydroxybenzo[b]furan-3-one is mentioned in the second paper. This compound is a cyclic hemiacetal of 2-hydroxyphenylglyoxal, and its structure was clarified in the study. Understanding the structure of this related compound can provide insights into the molecular framework and potential reactivity of this compound .

Chemical Reactions Analysis

The second paper also discusses some reactions of 2,3-dihydro-2-hydroxybenzo[b]furan-3-one. Although the specific reactions of this compound are not detailed, studying the reactions of structurally similar compounds can shed light on the types of chemical transformations that this compound might undergo. This can include reactions involving the furan ring or the sulfonic acid group .

Physical and Chemical Properties Analysis

Neither paper provides direct information on the physical and chemical properties of this compound. However, by examining the properties of related compounds such as 2-sulfonylbenzo[b]furans and 2,3-dihydro-2-hydroxybenzo[b]furan-3-one, one can infer that this compound may exhibit similar solubility, stability, and reactivity characteristics due to the presence of the benzo[b]furan core and sulfonic acid functionality .

Scientific Research Applications

Organic Synthesis

Dibenzo[b,d]furan derivatives have been utilized in the efficient construction of complex organic molecules. For instance, a protocol involving copper/silver-mediated cascade reactions has been developed for the synthesis of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates. This method provides a straightforward approach to a series of products through a protodecarboxylation/C-S bond formation/C-O bond formation cascade, highlighting the utility of dibenzo[b,d]furan derivatives in organic synthesis (Li & Liu, 2014).

Antimicrobial Research

Novel dibenzo[b,d]furan-1,2,3-triazole conjugates have been designed and synthesized for antimycobacterial activity against Mycobacterium tuberculosis. These conjugates, developed through click chemistry, have shown promising results as lead analogues for antitubercular agents, demonstrating the potential of dibenzo[b,d]furan derivatives in the development of new therapeutics (Yempala et al., 2014).

Materials Science

In the field of materials science, dibenzo[b,d]furan units have been incorporated into organic thin-film transistors (OTFTs) to enhance their performance. A novel anthracene derivative, 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), was designed and synthesized for application in OTFT devices. This derivative demonstrates suitable carrier transport ability, excellent thermal stability, and outstanding fluorescence, indicating the potential of dibenzo[b,d]furan derivatives in the development of high-performance organic electronics (Zhao et al., 2017).

Mechanism of Action

Target of Action

Dibenzo[b,d]furan-2-sulfonic acid is a complex organic compound with the molecular formula C12H8O4S The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that dibenzo[b,d]furan derivatives can extend the π-conjugation length and suppress vibrational relaxation, resulting in a narrowband pure-green emission . This suggests that this compound might interact with its targets in a similar manner, but more research is required to confirm this.

Biochemical Pathways

It’s known that dibenzo[b,d]furan derivatives can be involved in the generation of phosphorescent emissions . This suggests that this compound might affect similar pathways, but further studies are needed to confirm this.

Pharmacokinetics

It’s known that this compound has a high thermal stability , which might influence its bioavailability. More research is needed to outline the compound’s pharmacokinetic properties.

Result of Action

It’s known that dibenzo[b,d]furan derivatives can generate phosphorescent emissions . This suggests that this compound might have similar effects, but further studies are needed to confirm this.

Action Environment

It’s known that this compound has a high thermal stability , suggesting that it might be resistant to changes in temperature. More research is needed to understand how other environmental factors might influence its action.

properties

IUPAC Name

dibenzofuran-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4S/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANFYPHFIPGYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232760
Record name Dibenzofuran-2-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83863-63-2
Record name 2-Dibenzofuransulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83863-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzofuran-2-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran-2-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzofuran-2-sulphonic acid
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